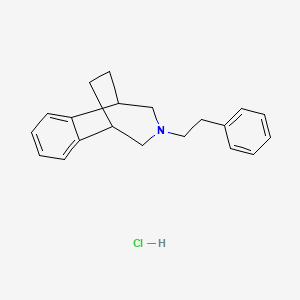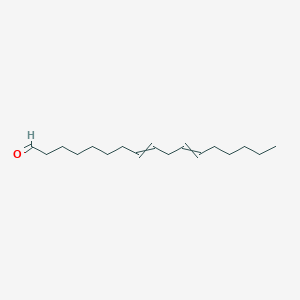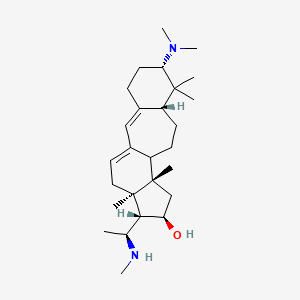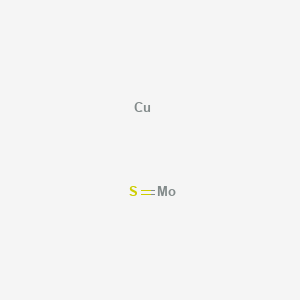
Copper--sulfanylidenemolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–sulfanylidenemolybdenum (1/1) is a compound that combines copper and molybdenum with a sulfanylidenemolybdenum ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Copper–sulfanylidenemolybdenum (1/1) typically involves the reaction of copper salts with molybdenum-containing ligands under controlled conditions. One common method is the reaction of copper(II) sulfate with ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium sulfide. The reaction is carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Copper–sulfanylidenemolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Copper–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ligands like phosphines or amines under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-molybdenum species, while reduction can produce lower oxidation state molybdenum complexes.
Scientific Research Applications
Copper–sulfanylidenemolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, including superconductors and electronic devices.
Mechanism of Action
The mechanism by which Copper–sulfanylidenemolybdenum (1/1) exerts its effects involves the interaction of the copper and molybdenum centers with target molecules. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Copper–molybdenum (1/1): Similar in composition but lacks the sulfanylidenemolybdenum ligand.
Copper(II) sulfate: A common copper compound used in various applications.
Ammonium tetrathiomolybdate: A molybdenum compound used in the synthesis of Copper–sulfanylidenemolybdenum (1/1).
Uniqueness: Copper–sulfanylidenemolybdenum (1/1) is unique due to the presence of the sulfanylidenemolybdenum ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in catalytic applications and in the development of advanced materials.
Properties
CAS No. |
58051-93-7 |
|---|---|
Molecular Formula |
CuMoS |
Molecular Weight |
191.56 g/mol |
IUPAC Name |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
InChI Key |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)

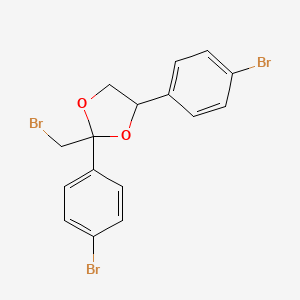
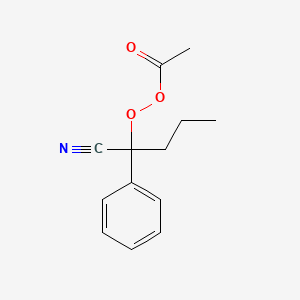
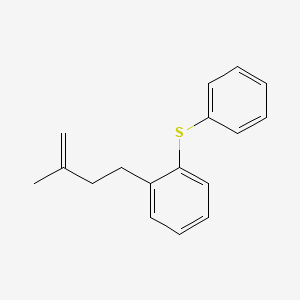
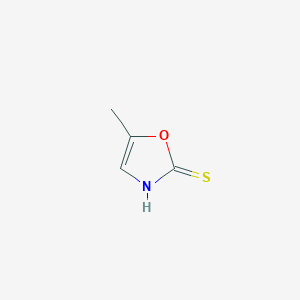
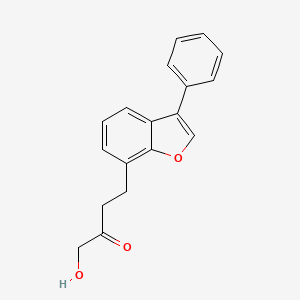
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)

![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
